molecular formula C26H29N5O3S B6586911 methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1031975-43-5

methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6586911
CAS No.: 1031975-43-5
M. Wt: 491.6 g/mol
InChI Key: NBKNZSWNVQWBDE-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.19911098 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of “methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate” is the alpha1-adrenergic receptor (α1-AR) . These receptors belong to the class of G-protein-coupled receptors (GPCRs) and play a crucial role in various physiological processes. Specifically, α1-ARs are involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate .

Biochemical Pathways

The affected pathways include:

Properties

IUPAC Name

methyl 2-[[2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-18-7-6-10-22(19(18)2)30-13-15-31(16-14-30)24-25(28-12-11-27-24)35-17-23(32)29-21-9-5-4-8-20(21)26(33)34-3/h4-12H,13-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKNZSWNVQWBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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